molecular formula C27H30N2O9 B607512 Fmoc-PEG3-CH2CO2-NHS CAS No. 2128735-25-9

Fmoc-PEG3-CH2CO2-NHS

Cat. No. B607512
M. Wt: 526.54
InChI Key: RZQZDOAYVGNJLW-UHFFFAOYSA-N
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Description

Fmoc-PEG3-CH2CO2-NHS is a PEG derivative containing an Fmoc group and an NHS ester group . The hydrophilic PEG spacer increases solubility in aqueous media . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations .


Molecular Structure Analysis

The molecular formula of Fmoc-PEG3-CH2CO2-NHS is C27H30N2O9 . It has a molecular weight of 526.5 g/mol . The structure contains an Fmoc-protected amine and an NHS ester group .


Chemical Reactions Analysis

The NHS ester group in Fmoc-PEG3-CH2CO2-NHS can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations .


Physical And Chemical Properties Analysis

Fmoc-PEG3-CH2CO2-NHS has a molecular weight of 526.5 g/mol . It has a topological polar surface area of 130 Ų and a rotatable bond count of 16 . Its exact mass and monoisotopic mass are 526.19513054 g/mol .

Scientific Research Applications

Reversible Pegylation for Therapeutic Purposes

Fmoc-PEG3-CH2CO2-NHS has been applied in the development of reversible pegylated compounds for therapeutic uses. One such application is in creating a prodrug, such as PEG 30-Fmoc-ANP, which releases active hormones over prolonged periods, improving the hypotensive effect in treating high blood pressure (Nesher et al., 2008).

Nanocarrier for Drug Delivery

Fmoc-PEG conjugates are utilized as nanocarriers for drug delivery, enhancing the loading capacity and formulation stability of chemotherapeutic agents like paclitaxel. The Fmoc group in these conjugates plays a crucial role in the interaction with drug molecules, significantly improving drug delivery efficiency (Zhang et al., 2014).

Fabrication of Biopolymer Arrays

In the field of bioengineering, Fmoc-modified self-assembled monolayers (SAMs) on gold surfaces are employed for the fabrication of DNA arrays. This method enables controlled reactivity and wettability of surfaces, vital for constructing DNA arrays and investigating protein-DNA interactions (Frutos et al., 2000).

Cancer Immunochemotherapy

Fmoc-PEG conjugates are used in immunochemotherapy, combining chemotherapeutic and immune-modulating agents. These conjugates, like PEG2k-Fmoc-NLG, enhance the drug loading capacity and stability, improving the delivery of drugs to tumor sites and enhancing antitumor responses in cancer treatment (Chen et al., 2016).

Synthesis of Large Peptide Thioesters

Fmoc-PEG-based resins have been instrumental in synthesizing large peptide thioesters. These resins facilitate the production of significant peptide segments, which are essential in synthesizing functional and reversible peptide conjugates (Boll et al., 2014).

Self-Assembly of Peptide Nanofibers and Hydrogels

Fmoc-derivatives of amino acids are used to create peptide nanofibers and hydrogels through self-assembly, offering a route for efficient production of peptide-based nanomaterials. This approach is particularly promising for large-scale production of peptide-based nanomaterials (Huang et al., 2014).

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O9/c30-24-9-10-25(31)29(24)38-26(32)18-36-16-15-35-14-13-34-12-11-28-27(33)37-17-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,23H,9-18H2,(H,28,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQZDOAYVGNJLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-PEG3-CH2CO2-NHS

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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